

An In-Depth Technical Guide to N-(tert-Butyl)-2-chloroacetamide

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Compound of Interest

Compound Name: *N*-(tert-Butyl)-2-chloroacetamide

Cat. No.: B131575

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CAS Number: 15678-99-6

This technical guide provides a comprehensive overview of **N-(tert-Butyl)-2-chloroacetamide**, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's properties, synthesis, and reactivity, with a focus on experimental protocols and reaction mechanisms.

Compound Data and Properties

N-(tert-Butyl)-2-chloroacetamide is a white solid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	15678-99-6	[2]
Molecular Formula	C ₆ H ₁₂ ClNO	[2]
Molecular Weight	149.62 g/mol	[2]
Melting Point	27-28 °C	[3]
Boiling Point	96 °C	[3]
Density	0.98 g/mL	[3]
Solubility	Soluble in water and organic solvents.	[3]

Synthesis of N-(tert-Butyl)-2-chloroacetamide

The most common method for the synthesis of **N-(tert-Butyl)-2-chloroacetamide** is the nucleophilic acyl substitution of tert-butylamine with chloroacetyl chloride.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, which is scavenged by a base (in this case, an excess of tert-butylamine or an added base like sodium hydroxide) to drive the reaction to completion.

Caption: Mechanism of **N-(tert-Butyl)-2-chloroacetamide** Synthesis.

Experimental Protocol

The following protocol is based on a published procedure for the synthesis of **N-(tert-Butyl)-2-chloroacetamide**.^[1]

Materials:

- tert-Butylamine

- Chloroacetyl chloride
- 20% Sodium hydroxide (NaOH) solution
- Methylene chloride (CH_2Cl_2)
- 5% Hydrochloric acid (HCl)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4)
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- A solution of 20% NaOH (17 g) is prepared.
- In a suitable reaction vessel, dissolve tert-butylamine in methylene chloride.
- Cool the solution in an ice bath and slowly add chloroacetyl chloride dropwise with constant stirring.
- After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl, 5% NaHCO_3 , and water.
- Dry the organic phase over anhydrous MgSO_4 .

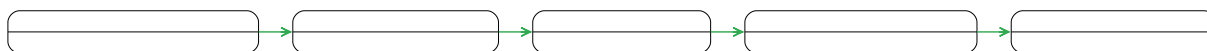
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be used for the next step without further purification.[1]

Reactivity and Applications

N-(tert-Butyl)-2-chloroacetamide is a valuable intermediate in organic synthesis, primarily utilized as an alkylating or acylating agent.[3] The presence of the chlorine atom alpha to the carbonyl group makes it susceptible to nucleophilic substitution.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce the N-(tert-butyl)acetamido moiety into other molecules.



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Caption: General Workflow for Nucleophilic Substitution.

Representative Experimental Protocol: Alkylation of a Thiol

The following is a general protocol for the alkylation of a thiol with **N-(tert-Butyl)-2-chloroacetamide**. This procedure is representative and may require optimization for specific substrates.

Materials:

- **N-(tert-Butyl)-2-chloroacetamide**
- A thiol-containing compound
- A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

- A non-nucleophilic base (e.g., Potassium carbonate (K_2CO_3), Diisopropylethylamine (DIPEA))
- Standard laboratory glassware and purification apparatus

Procedure:

- Dissolve the thiol-containing compound in the chosen solvent in a round-bottom flask.
- Add the base to the solution and stir for a few minutes.
- Add a solution of **N-(tert-Butyl)-2-chloroacetamide** in the same solvent to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired thioether.

Safety Information

N-(tert-Butyl)-2-chloroacetamide is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

N-(tert-Butyl)-2-chloroacetamide, with its readily accessible synthesis and versatile reactivity, serves as a valuable building block in organic chemistry. Its ability to act as an electrophile in nucleophilic substitution reactions allows for the straightforward introduction of the N-(tert-

butyl)acetamido group, a common motif in various target molecules. The protocols and data presented in this guide are intended to facilitate its effective use in research and development.

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